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Compound of Interest

Compound Name:
1,3-Bis(4-

methoxyphenoxy)benzene

Cat. No.: B082811 Get Quote

An In-depth Technical Guide to 1,3-bis(4-
methoxyphenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals

Introduction
1,3-bis(4-methoxyphenoxy)benzene is an aromatic ether belonging to the class of diaryl

ethers. This scaffold is of significant interest in medicinal chemistry and materials science due

to the diverse biological activities and physical properties exhibited by its derivatives. Diaryl

ethers are prevalent in natural products and have been utilized in the development of various

therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. This

technical guide provides a comprehensive overview of the known physical and chemical

properties of 1,3-bis(4-methoxyphenoxy)benzene, representative experimental protocols for

its synthesis and characterization, and a discussion of the potential applications of the broader

diaryl ether class in drug discovery.

Core Physical and Chemical Properties
The fundamental physicochemical characteristics of 1,3-bis(4-methoxyphenoxy)benzene are

summarized in the table below. These properties are essential for its handling, characterization,

and application in various experimental settings.
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Property Value Source

CAS Number 13118-91-7 ChemicalBook

Molecular Formula C₂₀H₁₈O₄ SpectraBase[1]

Molecular Weight 322.36 g/mol SpectraBase[1]

Appearance
White to light yellow powder or

crystal
ChemicalBook

Melting Point 84 °C ChemicalBook

Boiling Point (Predicted) 443.6 ± 40.0 °C ChemicalBook

Density (Predicted) 1.156 ± 0.06 g/cm³ ChemicalBook

Solubility Slightly soluble in methanol ChemicalBook

Experimental Protocols
Due to the limited availability of specific experimental procedures for 1,3-bis(4-
methoxyphenoxy)benzene in the public domain, the following protocols are representative

methodologies for the synthesis and characterization of diaryl ethers. These can be adapted by

researchers for the specific preparation and analysis of the target compound.

Synthesis: Ullmann Condensation
The Ullmann condensation is a classical and widely used method for the synthesis of diaryl

ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.

Reaction Scheme:
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Reactants

Reagents & Catalyst Product

Resorcinol

+

4-Methoxyphenyl halide

Base (e.g., K₂CO₃)

Copper Catalyst (e.g., CuI)

Solvent (e.g., DMF, Pyridine)

1,3-bis(4-methoxyphenoxy)benzene
Heat

Click to download full resolution via product page

Caption: General Ullmann condensation for diaryl ether synthesis.

Detailed Methodology:

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve resorcinol (1 equivalent) and an excess of a 4-methoxyphenyl halide

(e.g., 4-iodoanisole or 4-bromoanisole, 2.2 equivalents) in a high-boiling polar solvent such

as N,N-dimethylformamide (DMF) or pyridine.

Addition of Base and Catalyst: Add a suitable base, such as anhydrous potassium carbonate

(K₂CO₃, 2.5 equivalents), to the mixture. This is followed by the addition of a catalytic

amount of a copper(I) salt, for instance, copper(I) iodide (CuI, 0.1 equivalents).
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Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from

120 to 160 °C and stirred vigorously for 12 to 24 hours. The progress of the reaction should

be monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature and filtered to remove inorganic salts. The filtrate is then poured into water and

extracted with an organic solvent like ethyl acetate. The combined organic layers are washed

with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced

pressure. The crude product is then purified by column chromatography on silica gel using a

suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 1,3-bis(4-
methoxyphenoxy)benzene.

Characterization Protocols
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules.

¹H NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

Instrument Parameters: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.

Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the

aromatic protons of the central benzene ring and the two 4-methoxyphenoxy groups, as well

as a singlet for the methoxy protons.

¹³C NMR Spectroscopy:

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of CDCl₃) is typically

required.

Instrument Parameters: The spectrum is recorded on the same NMR spectrometer,

operating at the corresponding carbon frequency (e.g., 100 or 125 MHz), with proton

decoupling.
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Expected Signals: The ¹³C NMR spectrum will display distinct signals for each unique carbon

atom in the molecule, including the methoxy carbons and the various aromatic carbons.

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation: The spectrum can be obtained from a solid sample using the KBr pellet

method or as a thin film from a solution evaporated on a salt plate.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Expected Absorptions: Characteristic peaks for the C-O-C ether linkages (around 1250-1000

cm⁻¹), aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹), and aromatic C-H

stretching (above 3000 cm⁻¹) are anticipated.

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) can be used.

Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the

molecular weight of the compound. The fragmentation pattern can provide further structural

information.
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Caption: A logical workflow for the synthesis and characterization of 1,3-bis(4-
methoxyphenoxy)benzene.

Relevance in Drug Development
While there is no specific information available in the public domain regarding the biological

activity or drug development applications of 1,3-bis(4-methoxyphenoxy)benzene, the diaryl

ether scaffold is a well-established privileged structure in medicinal chemistry.

The Diaryl Ether Scaffold in Medicinal Chemistry
The diaryl ether linkage provides a unique combination of structural rigidity and conformational

flexibility, which is advantageous for binding to biological targets. This structural motif is present
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in a wide array of natural products and synthetic compounds with diverse pharmacological

activities.

Established Biological Activities of Diaryl Ether Derivatives:

Anticancer Activity: Many diaryl ether-containing compounds have demonstrated potent

anticancer properties by targeting various signaling pathways involved in cell proliferation,

survival, and metastasis.

Anti-inflammatory Effects: The diaryl ether scaffold is found in several non-steroidal anti-

inflammatory drugs (NSAIDs) and other compounds that modulate inflammatory responses.

Antimicrobial Properties: A number of diaryl ether derivatives have shown significant activity

against a broad spectrum of bacteria and fungi.

Antiviral Activity: This structural class has also been explored for the development of antiviral

agents.

Given the prevalence of the diaryl ether moiety in bioactive molecules, 1,3-bis(4-
methoxyphenoxy)benzene represents a valuable starting point or intermediate for the

synthesis of novel compounds with potential therapeutic applications. Further research,

including biological screening and structure-activity relationship (SAR) studies, would be

necessary to elucidate its specific pharmacological profile.
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Caption: A conceptual pathway for the exploration of 1,3-bis(4-methoxyphenoxy)benzene in

drug discovery.

Conclusion
1,3-bis(4-methoxyphenoxy)benzene is a well-defined chemical entity with known physical

and chemical properties. While specific, detailed experimental protocols and biological activity

data for this compound are not readily available, its structural classification as a diaryl ether

places it within a class of compounds of significant interest to the pharmaceutical and materials

science communities. The representative protocols and general discussion of the therapeutic

potential of the diaryl ether scaffold provided in this guide are intended to serve as a valuable
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resource for researchers and professionals in the field, facilitating further investigation into the

properties and applications of this and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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